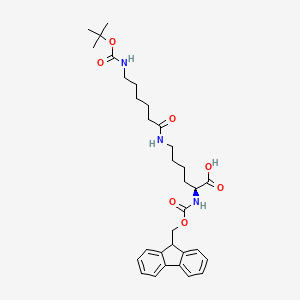

Fmoc-L-Lys(Boc-Ahx)-OH

Description

Contextualization within Protected Amino Acids in Peptide Synthesis

The synthesis of peptides, which are chains of amino acids, is a cornerstone of biochemical and pharmaceutical research. To build a peptide with a specific sequence, chemists must prevent unwanted reactions at the various functional groups of the amino acid building blocks. This is achieved through the use of protecting groups, which temporarily block these reactive sites.

The most common strategies for peptide synthesis rely on either the Boc or Fmoc protecting group for the α-amino group of the amino acids. issuu.com Fmoc-based solid-phase peptide synthesis (SPPS) has gained widespread popularity due to its use of milder reaction conditions compared to the Boc strategy. issuu.comchempep.com In Fmoc-SPPS, the Fmoc group protects the α-amino group and is removed with a mild base, typically piperidine (B6355638), at each step of peptide chain elongation. chempep.comp3bio.com

Amino acids with reactive side chains, such as lysine (B10760008), require an additional protecting group. In the case of Fmoc-L-Lys(Boc-Ahx)-OH, the ε-amino group of the lysine side chain is acylated with 6-aminohexanoic acid, and the terminal amino group of this linker is then protected by a Boc group. issuu.com The Boc group is stable to the basic conditions used to remove the Fmoc group but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). peptide.comadvancedchemtech.com This "orthogonality" of the protecting groups is crucial, as it allows for the selective deprotection of either the α-amino group for chain extension or the side-chain amino group for further modification. chempep.com

Significance in Advanced Peptide Chemistry and Bioconjugation

The true significance of this compound lies in the synthetic versatility afforded by its unique structure. The 6-aminohexanoic acid (Ahx) linker provides a flexible spacer arm, which can be critical for a variety of applications. For instance, in the development of bioactive peptides, the linker can position a conjugated molecule, such as a drug or an imaging agent, at an optimal distance from the peptide backbone to ensure that the peptide's biological activity is not sterically hindered. nih.gov

This feature is particularly valuable in the field of bioconjugation , the process of chemically linking two molecules, at least one of which is a biomolecule. After the peptide has been synthesized and the Fmoc and other acid-labile side-chain protecting groups have been removed, the Boc group on the Ahx linker can be cleaved to reveal a primary amine. This amine serves as a convenient handle for attaching a wide array of molecules, including:

Fluorescent dyes and labels: for tracking the peptide in biological systems. chempep.com

Biotin (B1667282): for purification and detection via its strong interaction with avidin (B1170675) or streptavidin. chempep.comnih.gov

Polyethylene (B3416737) glycol (PEG) chains: to improve the solubility and pharmacokinetic profile of therapeutic peptides. chempep.com

Drugs or toxins: to create targeted drug delivery systems. chemimpex.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[6-(t-butyloxycarbonyl)aminohexanoyl]-L-lysine issuu.comiris-biotech.de |

| CAS Number | 2250437-37-5 issuu.comiris-biotech.de |

| Molecular Formula | C₃₂H₄₃N₃O₇ issuu.comiris-biotech.de |

| Molecular Weight | 581.7 g/mol issuu.comiris-biotech.de |

| Appearance | White to off-white powder abbexa.com |

| Purity | Typically ≥99% iris-biotech.de |

| Storage Temperature | 2-8°C iris-biotech.deabbexa.com |

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O7/c1-32(2,3)42-30(39)34-20-11-4-5-18-28(36)33-19-12-10-17-27(29(37)38)35-31(40)41-21-26-24-15-8-6-13-22(24)23-14-7-9-16-25(23)26/h6-9,13-16,26-27H,4-5,10-12,17-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKPBSJPMIMVOX-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Orthogonal Protection Strategies in Fmoc L Lys Boc Ahx Oh Based Constructs

Principles of Differential Cleavage of Protecting Groups

The cornerstone of orthogonal protection lies in the differential lability of the protecting groups to specific chemical reagents. iris-biotech.de In the case of Fmoc-L-Lys(Boc-Ahx)-OH, the Nα-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the lysine (B10760008) side chain, extended with an aminohexanoic acid (Ahx) spacer, is protected by the tert-butyloxycarbonyl (Boc) group. nbinno.comchempep.com

The Fmoc group is characteristically base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in dimethylformamide (DMF). nbinno.comamericanpeptidesociety.org This deprotection is a mild process that leaves acid-labile protecting groups, like Boc, intact. nbinno.com Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA). nbinno.comamericanpeptidesociety.org This cleavage is often performed at the final stage of solid-phase peptide synthesis (SPPS) to deprotect the side chains and cleave the peptide from the resin support. iris-biotech.denbinno.com

The orthogonality of the Fmoc and Boc protecting groups is a key feature of modern peptide synthesis, allowing for the stepwise elongation of the peptide chain by removing the temporary Nα-Fmoc group at each cycle without affecting the permanent side-chain protection afforded by the Boc group. biosynth.comnbinno.com

Table 1: Differential Cleavage of Fmoc and Boc Protecting Groups

| Protecting Group | Attached to | Cleavage Reagent | Stability |

|---|---|---|---|

| Fmoc | α-amino group | 20% Piperidine in DMF | Acid-stable |

| Boc | ε-amino group (side-chain) | Trifluoroacetic Acid (TFA) | Base-stable |

Comparative Analysis with Alternative Side-Chain Protecting Groups (e.g., ivDde, Alloc, Mtt, Trt) in Lysine Chemistry

While the Boc group is a widely used and effective protecting group for the lysine side chain, a variety of other protecting groups with different cleavage mechanisms are available for more complex synthetic strategies, such as on-resin cyclization or site-specific labeling. peptide.comiris-biotech.de These alternative groups offer additional levels of orthogonality.

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is labile to hydrazine. iris-biotech.de It is stable to both the basic conditions used for Fmoc removal and the acidic conditions of TFA, making it truly orthogonal to both Fmoc and Boc strategies. iris-biotech.desigmaaldrich-jp.com This allows for the selective deprotection of the lysine side chain while the peptide remains attached to the resin and fully protected at other sites. sigmaaldrich-jp.com However, the removal of ivDde can sometimes be sluggish, especially if it is located near the C-terminus or within an aggregated peptide sequence. sigmaaldrich-jp.comsigmaaldrich.com

Alloc (Allyloxycarbonyl): The Alloc group is removed by palladium(0)-catalyzed hydrostannolysis. advancedchemtech.comiris-biotech.de It is stable to both acidic and basic conditions commonly used in Fmoc-based peptide synthesis, providing another layer of orthogonality. iris-biotech.de This makes it a valuable tool for the on-resin modification of the lysine side chain. advancedchemtech.com

Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be removed under very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM). iris-biotech.desigmaaldrich.com This allows for its selective removal in the presence of more acid-stable groups like Boc. peptide.com The Mtt group is particularly useful when mild cleavage conditions are required to preserve other sensitive functionalities in the peptide.

Trt (Trityl): Similar to Mtt, the Trt group is acid-labile, but it is generally more stable than Mtt. peptide.com It is typically removed with a higher concentration of TFA. iris-biotech.de The varying acid lability of trityl-based protecting groups allows for a graded deprotection strategy. peptide.com

Table 2: Comparison of Lysine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Fmoc, ivDde, Alloc |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Fmoc, Boc, Alloc, Mtt, Trt |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, ivDde, Mtt, Trt |

| 4-Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Fmoc, ivDde, Alloc |

| Trityl | Trt | Acid (e.g., TFA) | Fmoc, ivDde, Alloc |

Implications for Sequential Chemical Modifications

The availability of a diverse set of orthogonal protecting groups has profound implications for the synthesis of complex and modified peptides. By using a building block like this compound in combination with other amino acids bearing differently protected side chains, chemists can achieve site-specific modifications with high precision.

For instance, a peptide can be synthesized on a solid support using Fmoc chemistry, with some lysine residues protected with Boc and others with ivDde. After the peptide chain is fully assembled, the ivDde group can be selectively removed with hydrazine, exposing the ε-amino group of a specific lysine residue. iris-biotech.de This newly liberated amino group can then be modified on-resin, for example, by attaching a fluorescent label, a biotin (B1667282) tag, or another peptide chain to create a branched peptide. chempep.com Following this modification, the remaining protecting groups (including Boc and other acid-labile side-chain protecting groups) can be removed in a final step with TFA, yielding the desired modified peptide.

This strategy of sequential deprotection and modification is crucial for the development of sophisticated peptide-based drugs, diagnostic tools, and biomaterials. The ability to introduce multiple modifications at defined positions within a single peptide molecule opens up a vast chemical space for the design of novel bioactive constructs.

Applications in Peptide Synthesis Research

Fundamental Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Lys(Boc)-OH is a standard reagent for incorporating lysine (B10760008) residues into a growing peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptide.comcem.com In this strategy, the peptide is assembled sequentially while anchored to a solid resin support. The fundamental utility of this compound lies in its orthogonal protection scheme. chempep.com

The Fmoc group, protecting the α-amine, is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). p3bio.com This selective deprotection exposes the α-amine for coupling with the next Fmoc-protected amino acid in the sequence. Conversely, the Boc group on the ε-amine of the lysine side chain is stable to the basic conditions used for Fmoc removal. advancedchemtech.com This ensures that the lysine side chain remains inert and does not participate in unwanted side reactions during the iterative cycles of deprotection and coupling that constitute the peptide elongation process. chempep.comp3bio.com

The Boc-protected side chain is only deprotected during the final step of the synthesis, where the completed peptide is cleaved from the resin support using a strong acid, most commonly Trifluoroacetic Acid (TFA). peptide.com This dual-protection system provides chemists with precise control over the synthesis, ensuring the correct sequence and preventing the formation of undesired branched structures at the lysine side chain during linear chain assembly. chempep.com

Synthesis of Diverse Peptide Architectures

The orthogonal nature of the protecting groups on Fmoc-L-Lys(Boc)-OH makes it an essential building block for creating non-linear and complex peptide structures.

Fmoc-L-Lys(Boc)-OH is frequently used to create branched or multivalent peptides where the ε-amino group of the lysine side chain serves as a branching point. chempep.com The synthesis of such a construct typically proceeds as follows:

The linear peptide backbone is synthesized using standard Fmoc-SPPS, incorporating Fmoc-L-Lys(Boc)-OH at the desired branching position.

After the linear sequence is complete, the terminal α-amine remains protected with its Fmoc group.

The resin-bound peptide is then treated with an acid (e.g., TFA) under controlled conditions that are mild enough to selectively remove the side-chain Boc group of the lysine residue without cleaving the peptide from certain acid-sensitive resins.

This selective deprotection exposes the ε-amine of the lysine side chain, which can now serve as an anchor point for the synthesis of a second, distinct peptide chain.

This second chain is built using standard SPPS protocols, resulting in a branched peptide structure covalently linked through the lysine side chain. This methodology is foundational for creating structures like peptide-based vaccines and drug delivery systems. chempep.com

Multivalent scaffolds, which present multiple copies of a peptide sequence, are crucial for studying and enhancing biological interactions that rely on multivalency, such as receptor clustering. Fmoc-L-Lys(Boc)-OH is a key component in the construction of these scaffolds. chempep.com By using a lysine core, multiple peptide antigens or ligands can be synthesized, branching out from a central point.

A common approach is the synthesis of Multiple Antigen Peptides (MAPs), where a core of lysine residues is used to build a dendritic, tree-like structure. The synthesis begins with a poly-lysine core, and at each terminal ε-amino group, a desired peptide sequence is synthesized. The use of Fmoc-L-Lys(Boc)-OH allows for the controlled, layer-by-layer construction of this lysine core before the final peptide sequences are attached.

Peptide cyclization is a widely used strategy to improve peptide stability, receptor affinity, and bioavailability by constraining the peptide's conformation. Fmoc-L-Lys(Boc)-OH is instrumental in forming cyclic peptides through side-chain to side-chain linkages.

A common strategy involves synthesizing a linear peptide on a solid support that contains both a lysine residue (introduced as Fmoc-L-Lys(Boc)-OH) and an acidic amino acid like aspartic acid or glutamic acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH), whose side chains are protected by groups orthogonal to both Fmoc and Boc (such as Allyl). researchgate.net

The process for on-resin cyclization is as follows:

The linear peptide is assembled on the resin.

The side-chain protecting groups of the lysine (Boc) and the acidic residue (e.g., Allyl) are selectively removed, while the peptide remains anchored to the resin and other side chains remain protected.

The newly exposed side-chain amine of lysine and the side-chain carboxyl group of the acidic residue are then coupled together using standard peptide coupling reagents (e.g., HBTU, DIPEA). researchgate.net

This forms a lactam bridge, resulting in a side-chain cyclized peptide.

Finally, the peptide is cleaved from the resin, and the remaining protecting groups are removed.

Integration into Modified Peptide Sequences

Peptidotriazoles are peptide analogues where an amide bond or a side chain is modified to contain a 1,2,3-triazole ring. This modification can enhance proteolytic stability and mimic peptide secondary structures. The synthesis of such compounds often relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".

While Fmoc-L-Lys(Boc)-OH is not directly a precursor to a triazole, its ε-amino side chain is a key site for introducing either an azide (B81097) or an alkyne functionality. After a peptide has been synthesized using Fmoc-L-Lys(Boc)-OH, the Boc group on the lysine side chain can be removed to expose the primary amine. This amine can then be readily converted into an azide or functionalized with an alkyne-containing moiety. This modified, resin-bound peptide can then undergo a CuAAC reaction with a corresponding alkyne or azide-containing molecule to form the desired peptidotriazole. researchgate.netnih.gov This strategy has been used to modify antimicrobial peptides, where adding a triazole ring to the side chain of lysine has led to active sequences against various bacteria. nih.govingentaconnect.com

Table of Mentioned Compounds

Synthetic Routes for Glycopeptides

The synthesis of glycopeptides is essential for studying the vast biological roles of protein glycosylation. Fmoc-L-Lys(Boc-Ahx)-OH is particularly valuable in the construction of neoglycopeptides, which are synthetic analogs of naturally occurring glycopeptides. In this approach, the carbohydrate moiety is not attached to a native glycosylation-site amino acid like asparagine, serine, or threonine, but rather to a different amino acid, such as lysine, via a linker.

The utility of this compound in these synthetic routes stems from its distinct structural features:

Orthogonal Protection Scheme: The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the Nε-Boc group on the lysine side-chain is stable under these conditions but readily removed with acid (e.g., trifluoroacetic acid, TFA). advancedchemtech.com This orthogonal protection strategy is fundamental to standard solid-phase peptide synthesis (SPPS). advancedchemtech.comomizzur.commoleculardepot.com

The Aminohexanoyl (Ahx) Linker: The Ahx group is a flexible and hydrophobic spacer molecule. nih.govnih.gov In the context of this compound, the Boc protecting group is on the terminal amine of the Ahx linker, not directly on the lysine's epsilon-amino group. This architecture allows for the selective deprotection of the Ahx amine after the peptide chain has been assembled. The now-free amine on the linker serves as a specific attachment point for a carbohydrate moiety.

Creation of Neoglycopeptides: By incorporating this compound into a peptide sequence during SPPS, a specific site for glycosylation is introduced. After the peptide is fully synthesized and the Boc group is removed from the Ahx linker, a pre-synthesized sugar derivative (e.g., a glycosyl acid or isothiocyanate) can be coupled to the linker's amine. This strategy allows for the precise placement of glycans onto the peptide scaffold, creating stable neoglycopeptides for various research purposes, such as studying carbohydrate-protein interactions or developing synthetic vaccines. nih.gov The Ahx linker provides spatial separation between the peptide backbone and the carbohydrate, which can be crucial for mimicking the presentation of glycans on the surface of glycoproteins and allowing for effective biological recognition. nih.gov

Table 1: Key Components of this compound and Their Functions in Glycopeptide Synthesis

| Component | Chemical Name | Function |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Nα-amino protecting group; removed by base. |

| L-Lys | L-Lysine | Amino acid core providing the side-chain for modification. |

| Boc | tert-Butoxycarbonyl | Protecting group for the terminal amine of the Ahx linker; removed by acid. |

| Ahx | 6-Aminohexanoic acid | Flexible, hydrophobic linker that provides a site for carbohydrate attachment. nih.govnih.gov |

Contribution to Peptide Segment Condensation Methodologies

The chemical synthesis of large peptides and small proteins is often challenging due to the cumulative inefficiencies of stepwise solid-phase synthesis. Peptide segment condensation, where smaller, protected peptide fragments are synthesized and then joined together, is a powerful strategy to overcome these limitations.

This compound can contribute to these methodologies, primarily by serving as a strategic component at the point of ligation or by enabling the synthesis of uniquely structured segments.

Introduction of Flexible Hinges: When incorporated at or near the C-terminus or N-terminus of a peptide segment, the Ahx linker can act as a flexible hinge. nih.gov This flexibility can improve the solubility of the protected peptide fragment and reduce steric hindrance during the coupling of two large segments, potentially leading to higher ligation yields.

Scaffolding for Branched or Dimeric Peptides: The unique structure of this compound allows it to be used as a branching point. A peptide segment can be synthesized on the main chain, and after selective deprotection of the Ahx amine, a second peptide segment can be grown from this position. This approach is useful for creating branched peptides or for dimerizing two peptide chains through the lysine side-chain, which can significantly enhance the binding affinity or biological activity of the final molecule. nih.gov

Spatial Separation of Functional Domains: In the synthesis of multi-domain peptides, the Ahx linker can be used to separate distinct functional domains. nih.gov This separation can be critical to ensure that each domain can fold and function independently without interfering with the other. By placing this compound between the sequences of two different domains during segment synthesis, a defined and flexible separation is engineered into the final condensed product.

Table 2: Research Findings on the Role of the Ahx Linker

| Finding | Description | Potential Impact on Segment Condensation |

| Flexibility and Hydrophobicity | 6-aminohexanoic acid is a flexible molecule with a hydrophobic character. nih.govnih.gov | Can improve the solubility of protected peptide segments and reduce steric hindrance during coupling reactions. |

| Domain Separation | The Ahx linker can be used to separate two different molecules or fragments, allowing them to function individually. nih.gov | Useful for synthesizing multi-domain peptides where functional separation is required. |

| Enhanced Cellular Uptake | The insertion of an Ahx molecule between charged residues in cell-penetrating peptides can be a key factor for cellular internalization. nih.gov | Peptide segments containing this linker may impart improved cell-penetrating properties to the final condensed product. |

Advanced Applications in Bioconjugation and Functionalization

Site-Specific Derivatization Techniques

The strategic incorporation of Fmoc-L-Lys(Boc-Ahx)-OH into a peptide sequence enables the precise placement of a modifiable handle. Following the completion of peptide synthesis, the Boc protecting group on the lysine (B10760008) side chain can be selectively removed under acidic conditions, leaving the ε-amino group available for reaction with a variety of functional moieties. The Ahx spacer plays a crucial role in these conjugations by extending the point of attachment away from the peptide backbone, which can be critical for the functionality of the conjugated molecule.

Strategies for Fluorescent Labeling

Site-specific fluorescent labeling of peptides is a powerful tool for studying their localization, trafficking, and interactions. The use of this compound provides a reliable method for introducing a fluorescent probe at a predetermined position within a peptide sequence.

The general strategy involves the following steps:

Incorporation of this compound into the desired position during Fmoc-based SPPS.

Completion of the peptide sequence and subsequent selective deprotection of the Boc group on the lysine side chain, typically using trifluoroacetic acid (TFA).

On-resin or solution-phase coupling of an amine-reactive fluorescent dye to the newly exposed ε-amino group of the lysine side chain.

Cleavage of the labeled peptide from the resin and global deprotection of other side-chain protecting groups.

The Ahx spacer is particularly advantageous in fluorescent labeling as it helps to prevent quenching of the fluorophore that can occur due to interactions with the peptide backbone or other nearby residues. lifetein.com It also ensures that the bulky fluorescent dye does not interfere with the peptide's native conformation and biological activity. lifetein.com A variety of amine-reactive fluorescent dyes can be utilized in this approach, each with its own spectral properties.

| Fluorescent Dye | Excitation (nm) | Emission (nm) | Common Applications |

| Fluorescein isothiocyanate (FITC) | 495 | 517 | Microscopy, Flow Cytometry |

| Tetramethylrhodamine (TAMRA) | 552 | 578 | FRET, Immunochemistry |

| Cyanine 3 (Cy3) | 550 | 570 | FRET, Microarrays |

| Cyanine 5 (Cy5) | 650 | 670 | In-vivo imaging, Flow Cytometry |

| ATTO Dyes | Wide Range | Wide Range | High-resolution microscopy |

This table provides examples of common fluorescent dyes that can be conjugated to the lysine side chain.

Research has demonstrated that the synthesis of fluorescently labeled peptides can be significantly improved by using a spacer like Ahx, leading to better yields and increased stability of the final product. lifetein.com

Methodologies for Biotinylation

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a widely used technique in molecular biology for detection, purification, and immobilization applications. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) forms the basis of these methods. This compound is an ideal building block for the site-specific biotinylation of peptides.

The methodology for biotinylation is analogous to that of fluorescent labeling. After incorporation of the protected lysine derivative and selective Boc deprotection, an activated form of biotin, such as biotin-N-hydroxysuccinimide (NHS) ester, is reacted with the ε-amino group of the lysine. The Ahx spacer is highly recommended in biotinylation to mitigate steric hindrance that could otherwise impede the binding of the biotinylated peptide to the larger streptavidin or avidin proteins. lifetein.com.cnbiosynth.comqyaobio.com This ensures efficient capture and detection in various assays.

| Biotinylation Reagent | Spacer Arm Length | Key Features |

| Biotin-NHS | 13.5 Å | Standard biotinylating agent. |

| Biotin-Ahx-NHS | 20.4 Å | Includes a 6-carbon spacer to reduce steric hindrance. |

| Biotin-PEG4-NHS | 24.3 Å | Hydrophilic spacer improves solubility. |

This table illustrates different biotinylating reagents with varying spacer arms that can be used for lysine modification.

Studies have shown that the inclusion of a flexible spacer like Ahx renders the biotin label more stable and accessible for binding. lifetein.com.cn

Approaches to PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. biocompare.combachem.com It can increase solubility, extend circulating half-life, and reduce immunogenicity. biocompare.com Site-specific PEGylation is crucial to avoid heterogeneous products with variable biological activities. nih.gov

Two primary strategies for lysine-directed PEGylation are:

Direct Coupling: An activated PEG molecule is directly coupled to the ε-amino group of the lysine side chain after its deprotection.

Building Block Approach: A pre-PEGylated lysine derivative, such as Fmoc-Lys(PEG)-OH, is incorporated directly during SPPS. nih.gov

| PEGylation Reagent Type | Reactive Group | Targets |

| PEG-NHS Ester | N-hydroxysuccinimide | Primary amines (e.g., Lysine ε-amino group) |

| PEG-Maleimide | Maleimide | Thiol groups (e.g., Cysteine) |

| PEG-Aldehyde | Aldehyde | N-terminal α-amino group (via reductive amination) |

This table summarizes common PEGylation reagents and their target functional groups.

Click Chemistry Applications with Lysine Derivatives

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. biosyntan.de These bioorthogonal reactions have become invaluable tools in bioconjugation. The ε-amino group of a lysine residue, introduced via this compound, can be modified to bear an azide (B81097) or an alkyne, making it a suitable handle for click chemistry reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugate Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. frontiersin.org To utilize CuAAC for peptide conjugation via a lysine residue, the ε-amino group must first be functionalized with either an azide or an alkyne.

A common approach involves:

Incorporating this compound into the peptide sequence.

Selectively deprotecting the Boc group.

Reacting the exposed amine with a reagent that introduces an azide or a terminal alkyne. For example, an azido-carboxylic acid can be coupled to the lysine side chain.

The resulting azide- or alkyne-modified peptide can then be "clicked" with a corresponding alkyne- or azide-containing molecule in the presence of a Cu(I) catalyst.

The Ahx spacer can be advantageous in this context, providing a flexible linker between the peptide and the newly formed triazole ring. This can be important for the proper folding and function of the resulting conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioconjugation

A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it truly bioorthogonal and suitable for use in living systems. nih.gov SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. nih.govenamine.net

To employ SPAAC, the lysine side chain of a peptide is typically modified to contain an azide group. This can be achieved by incorporating an azido-lysine derivative during SPPS or by post-synthetic modification of the lysine ε-amino group. Once the azide is in place, the peptide can be reacted with a cyclooctyne-containing molecule to form a stable triazole linkage.

The use of this compound as a precursor allows for the strategic placement of the azide functionality. After Boc deprotection, the ε-amino group can be converted to an azide, for instance, through reaction with azidoacetic acid NHS ester. The resulting azide-functionalized peptide is then ready for conjugation with a strained alkyne via SPAAC.

| Click Chemistry Reaction | Key Features | Catalyst Required | Common Applications |

| CuAAC | Forms 1,4-disubstituted triazole. | Yes (Cu(I)) | Peptide-small molecule conjugation, surface modification. |

| SPAAC | Bioorthogonal, copper-free. | No | Live cell imaging, in-vivo conjugation. |

This table provides a comparison between CuAAC and SPAAC.

Development of Bioconjugate Linker Systems

The chemical compound this compound is a sophisticated building block utilized in the advanced synthesis of bioconjugates. Its structure is meticulously designed for controlled, sequential chemical modifications, making it a valuable reagent in the construction of complex biomolecular architectures. The molecule incorporates three key functional elements:

An Fmoc (Fluorenylmethyloxycarbonyl) group protecting the α-amino group of the lysine. This protecting group is stable under acidic conditions but is readily removed by a base, typically piperidine (B6355638), allowing for the elongation of a peptide chain.

A Boc (tert-Butoxycarbonyl) group protecting a primary amine on the side chain. This group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid).

An Ahx (6-aminohexanoic acid) moiety, which acts as a flexible and hydrophobic spacer. This linker extends from the lysine side chain, providing spatial separation between the lysine core and the terminal Boc-protected amine.

This orthogonal protection scheme, where each protecting group can be removed without affecting the other, grants chemists precise control over which part of the molecule reacts and when. The integrated Ahx spacer further enhances its utility by introducing distance and flexibility, which can be critical for overcoming steric hindrance and ensuring the biological activity of the final conjugate.

Research in Antibody-Drug Conjugate (ADC) Linker Design

In the design of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical component that dictates the stability, efficacy, and pharmacokinetic profile of the therapeutic. This compound serves as a versatile precursor for constructing these intricate linker systems.

The lysine component of the building block can be incorporated into a peptide-based linker, a common strategy in ADC design. Many successful ADCs utilize peptide linkers that are engineered to be cleaved by lysosomal proteases, such as cathepsins, which are abundant in the tumor cell environment. nih.govnih.govresearchgate.net This ensures that the potent cytotoxic drug is released preferentially inside the target cancer cells, minimizing systemic toxicity. nih.gov

The Ahx spacer within the this compound structure provides a hydrophobic and flexible chain. nih.gov This spacer can be crucial for several reasons:

Spatial Accessibility: It physically separates the payload from the antibody, which can prevent the bulky drug molecule from interfering with the antibody's ability to bind to its target antigen.

Enhancing Stability: The presence of Ahx residues can confer resistance to enzymatic degradation in the bloodstream, contributing to the ADC's stability before it reaches the target cell. nih.gov

Researchers can utilize the orthogonal protecting groups to assemble complex linkers. For example, a peptide sequence sensitive to lysosomal enzymes can be built upon the Fmoc-protected α-amino group. Subsequently, the Boc group on the Ahx spacer can be removed to attach the cytotoxic payload. Lysine-based conjugation is a widely used strategy in ADC development, targeting the surface-accessible lysine residues on an antibody to attach the drug-linker complex. creative-biolabs.com

| Feature | Role in ADC Linker Design | Key Benefit |

| Fmoc-Protected Lysine | Allows incorporation into protease-cleavable peptide sequences (e.g., Val-Cit). | Enables targeted payload release inside cancer cells. |

| Ahx Spacer | Provides distance and flexibility between the antibody and the payload. | Reduces steric hindrance, improves stability. nih.gov |

| Boc-Protected Terminus | Serves as the attachment point for the cytotoxic drug after deprotection. | Offers a stable and specific conjugation site for the payload. |

Exploration in Proteolysis-Targeting Chimera (PROTAC) Constructs

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govmedchemexpress.com A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature of this linker is paramount to the PROTAC's efficacy.

This compound is an ideal building block for synthesizing the linker component of PROTACs. The 6-aminohexanoic acid (Ahx) portion can serve as a core element of the flexible alkane chain that connects the two ligands. medchemexpress.combroadpharm.com The length and flexibility of the linker are critical for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination.

The synthetic utility of this compound in this context is significant. The terminal carboxylic acid of the lysine can be coupled to one of the ligands (e.g., the E3 ligase ligand). Following this, the Fmoc group is removed, allowing for the synthesis of a peptide or other functionalities. Finally, the Boc group at the end of the Ahx spacer is removed to attach the second ligand (for the target protein). This stepwise synthesis provides complete control over the linker's final structure and length.

Research has shown that simple alkane chains are effective as PROTAC linkers. Fmoc-6-aminohexanoic acid is a related building block used for this purpose, highlighting the value of the Ahx moiety in PROTAC design. broadpharm.com The inclusion of the lysine residue in this compound offers an additional point for branching or for introducing specific chemical properties into the linker, allowing for more complex and potentially more potent PROTAC architectures.

| Component | Function in PROTAC Linker | Advantage |

| Ahx Chain | Forms the flexible bridge between the two active ligands. | Optimizes the spatial orientation of the ternary complex (Target-PROTAC-E3 Ligase). |

| Orthogonal Protection | Enables sequential and controlled attachment of the target-binding and E3-binding ligands. | Provides high precision in the synthesis of the heterobifunctional molecule. |

| Lysine Backbone | Offers a scaffold for creating more complex or branched linker structures. | Allows for fine-tuning of properties like solubility and cell permeability. |

Synthesis of Radiopharmaceutical Precursors and Conjugates

In the development of radiopharmaceuticals for imaging or therapy, a chelating agent capable of holding a radionuclide (like Gallium-68) is often attached to a targeting molecule (such as a peptide or antibody) via a linker. The linker's role is to ensure that the radionuclide does not interfere with the targeting molecule's function.

The 6-aminohexanoic acid (Ahx) spacer is commonly used in these constructs to prevent steric hindrance between the bulky chelator-radionuclide complex and the binding domain of the targeting peptide. researchgate.net Studies have demonstrated that incorporating an Ahx linker can improve the binding affinity and tumor-targeting capabilities of radiolabeled peptides. researchgate.net

This compound is a valuable tool for synthesizing these precursors. The targeting peptide can be assembled using solid-phase peptide synthesis (SPPS), where the this compound unit is incorporated at a specific position. After the peptide is synthesized, the Boc group on the Ahx spacer is selectively removed. This exposes a primary amine, which serves as a specific attachment point for the chelating agent (e.g., DOTA). This synthetic strategy ensures that the chelator is positioned away from the peptide's active site, preserving its biological function.

The use of a lysine derivative provides a branching point, allowing for the potential attachment of multiple chelators or other functional molecules to a single peptide, which can be advantageous for increasing the signal in imaging applications or the delivered dose in radioligand therapy.

| Feature | Role in Radiopharmaceutical Synthesis | Research Finding |

| Ahx Spacer | Separates the radionuclide chelator from the targeting peptide. | Prevents steric hindrance and can improve binding affinity and tumor targeting. researchgate.net |

| Site-Specific Conjugation | The Boc-protected amine on the Ahx linker provides a precise point for chelator attachment. | Ensures a homogenous final product with preserved biological activity. |

| Lysine as a Scaffold | Allows for potential multimerization or the introduction of other functionalities. | Can enhance the signal or therapeutic payload of the radiopharmaceutical. |

Investigation of the Ahx Spacer Functionality in Bioactive Molecules

Influence on Conformational Flexibility and Spatial Orientation

The 6-carbon chain of 6-aminohexanoic acid (Ahx) imparts significant conformational flexibility to the molecules in which it is incorporated. researchgate.netnih.govresearchgate.net This flexibility is a key attribute, allowing different functional domains of a larger molecule to move and orient themselves with a degree of independence. nih.gov Spacers like Ahx act as molecular bridges that can ensure proper orientation and minimize steric hindrance between conjugated moieties, such as a peptide and a fluorescent dye. lifetein.com

| Feature | Influence of Ahx Spacer | Example Application |

| Flexibility | Allows independent movement of linked molecular domains. nih.gov | Connecting peptide fragments to mimic native protein structures. nih.gov |

| Spatial Separation | Minimizes steric hindrance between functional groups. lifetein.com | Separating a fluorescent dye from a peptide to prevent quenching. lifetein.com |

| Hydrophobicity | Modifies the overall solubility and aggregation properties of the molecule. nih.govlifetein.com | Linking arginine molecules to a dendrimer to alter its properties. nih.gov |

| Conformational Stability | Can help maintain proper solvation of peptide chains during synthesis, preventing aggregation. lifetein.com | Use as a spacer during the generation of FITC-labeled peptides increases the stability of the label. lifetein.com |

Impact on Molecular Recognition and Biological Activity

The inclusion of an Ahx spacer can have a profound impact on the molecular recognition and biological activity of a bioactive compound. While the Ahx moiety itself is not typically responsible for biological activity, it can significantly enhance the interaction of the molecule with its target. nih.gov By providing optimal spacing and flexibility, the Ahx linker can position the active domains of a molecule for improved binding to a receptor or enzyme.

For example, in the design of peptide-based therapeutics, the Ahx spacer has been shown to be beneficial. In one instance, the insertion of an Ahx molecule between arginine residues in a cell-penetrating peptide was studied. nih.gov The linker's role is to provide space and flexibility, which can lead to better interaction with the cell membrane. nih.gov Similarly, when linking a ferrocene moiety to avidin (B1170675), an Ahx spacer was used to create a conjugate that combines the biotin-binding properties of avidin with the redox characteristics of ferrocene. nih.gov

The impact of the Ahx spacer is not universally predictable and can be context-dependent. For instance, in a study of hybrid peptides for anticancer activity, the incorporation of an Ahx spacer at the N-terminus of the peptide RWQWRWQWR decreased its activity, while its addition at the C-terminus resulted in a loss of cytotoxicity. explorationpub.com This highlights that the position and the surrounding chemical environment of the Ahx spacer are critical to its effect on biological activity. explorationpub.com

| Molecule Type | Effect of Ahx Spacer | Outcome |

| Cell-Penetrating Peptides | Separates charged guanidine groups. nih.gov | Potentially improves cell uptake. nih.gov |

| Neuropeptide Y (NPY) Analogs | Links N- and C-terminal fragments. nih.gov | Resulted in an analog with the best Y1 receptor affinity. nih.gov |

| Anticancer Hybrid Peptides | Incorporated at N- or C-terminus. explorationpub.com | Decreased or abolished cytotoxic activity, depending on the position. explorationpub.com |

| POM-Peptide Conjugates | Introduces distance between a polyoxometalate (POM) and a peptide. nih.gov | Can allow the peptide to retain its conformation and enhance cancer cell recognition. nih.gov |

Optimization of Linker Length and Chemical Composition for Specific Applications

The optimization of linker properties, including length and chemical composition, is a critical step in the design of bioactive molecules. The ideal linker will vary depending on the specific application, as different lengths and compositions can alter a molecule's stability, solubility, and biological activity. nih.gov

Research on single-chain proteins has demonstrated that linker length can significantly influence protein stability and folding kinetics. nih.gov In one study, the most stable protein variant had a linker of 19 residues, with stability decreasing as the linker was made either shorter or longer. nih.gov Shortening the linker from 59 to 13 residues was found to accelerate protein folding. nih.gov This suggests that there is an optimal linker length for achieving desired biophysical properties.

The chemical composition of the linker is also a key factor. While poly-glycine linkers are often used to maximize conformational freedom, they may not always result in optimal stability. nih.gov The choice between a hydrophobic spacer like Ahx and a hydrophilic one like polyethylene (B3416737) glycol (PEG) depends on the desired properties of the final molecule. lifetein.comqyaobio.com Hydrophobic spacers may be prone to aggregation in aqueous solutions, whereas hydrophilic spacers can improve biocompatibility and solubility. lifetein.com

The process of optimizing a linker often involves creating a library of variants with different linker lengths and compositions and then screening them for the desired characteristics. nih.gov This empirical approach is necessary because the effects of a linker can be difficult to predict and are highly dependent on the specific molecular context.

| Parameter | Considerations for Optimization | Impact on Bioactive Molecule |

| Linker Length | Can be varied to find the optimal distance between functional domains. | Affects stability, folding rates, and biological activity. nih.gov |

| Chemical Composition | Choice between hydrophobic (e.g., Ahx) and hydrophilic (e.g., PEG) linkers. | Influences solubility, aggregation, and biocompatibility. lifetein.com |

| Flexibility vs. Rigidity | Flexible linkers (e.g., Gly-rich) allow for more conformational freedom, while rigid linkers (e.g., Pro-rich) can provide more defined spacing. | Determines the spatial relationship between linked domains. |

| Charge | Introduction of charged or anionic/cationic spacers. | Can be used to create electrostatic repulsion or attraction, influencing conformation and interaction. nih.gov |

Research Applications in Medicinal Chemistry and Chemical Biology

Design of Peptide-Based Ligands and Molecular Probes

The incorporation of Fmoc-L-Lys(Boc-Ahx)-OH into peptide sequences offers a strategic approach for the development of targeted ligands and molecular probes. The Ahx linker provides a defined spacer arm, extending from the peptide backbone, which can be readily deprotected and functionalized without interfering with the primary peptide chain. This allows for the attachment of various reporter molecules, such as fluorophores, biotin (B1667282), or chelating agents, essential for creating molecular probes to study biological systems. For instance, a peptide designed to bind to a specific receptor can be labeled at the lysine (B10760008) side-chain via the Ahx linker, enabling researchers to visualize receptor localization and trafficking within a cell.

The flexibility of the hexanoic acid chain also allows for the optimization of ligand-receptor interactions. By varying the length and nature of the linker, it is possible to fine-tune the spatial orientation of an attached pharmacophore or binding motif, thereby enhancing the affinity and selectivity of the peptide-based ligand.

Scaffold Design for Investigating Molecular Interactions

Beyond its role as a linker, the this compound unit can serve as a fundamental scaffold for constructing libraries of compounds to probe molecular interactions. The bifunctional nature of the molecule, with orthogonal protecting groups on the α-amino group (Fmoc) and the distal end of the side-chain linker (Boc), allows for selective chemical modifications at two distinct points. This feature is particularly advantageous in combinatorial chemistry, where diverse functional groups can be introduced at the side-chain after the peptide has been assembled on a solid support.

This approach enables the systematic variation of substituents to map the binding requirements of a particular protein or enzyme active site. By creating a focused library of peptides, each bearing a different moiety on the Ahx linker, researchers can efficiently identify the key chemical features that govern a specific molecular recognition event.

Development of Peptide Mimetics for Enhanced Pharmacological Profiles

A significant challenge in the development of peptide-based therapeutics is their typically poor metabolic stability and bioavailability. This compound can be utilized in the design of peptide mimetics to address these limitations. The Ahx linker can be used as an attachment point for non-peptidic moieties that can improve the pharmacological properties of the parent peptide.

For example, the conjugation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, to the lysine side-chain can increase the hydrodynamic radius of the peptide, reducing its renal clearance and extending its circulating half-life. Similarly, the attachment of lipidic groups can enhance membrane permeability and improve oral bioavailability. The defined length of the Ahx linker ensures that these modifications are positioned away from the peptide's bioactive core, minimizing interference with its intended biological activity.

Applications in Protein Engineering and Modification Studies

The ability to introduce specific chemical functionalities at defined positions within a protein is a cornerstone of protein engineering. This compound facilitates the site-specific modification of synthetic proteins and peptides, enabling the introduction of functionalities not found in the canonical amino acids.

Studying Post-Translational Modifications, including Acetylation

Post-translational modifications (PTMs) of proteins, such as acetylation of lysine residues, play a crucial role in regulating a vast array of cellular processes. This compound serves as a valuable tool for studying these modifications. While not a direct mimic of an acetylated lysine, the Boc-protected amino group on the Ahx linker can be deprotected and subsequently acetylated during solid-phase peptide synthesis. This allows for the creation of peptides containing a mimic of acetylated lysine at a specific position.

These synthetic peptides can then be used as probes to investigate the functional consequences of lysine acetylation. For example, they can be employed to study the binding interactions of acetyl-lysine "reader" domains, which are proteins that specifically recognize and bind to acetylated lysine residues, thereby mediating downstream signaling events.

Design and Characterization of Enzyme Substrates

The development of specific and sensitive enzyme substrates is essential for studying enzyme kinetics and for high-throughput screening of potential inhibitors. This compound provides a versatile platform for the design of customized enzyme substrates. The Ahx linker can be used to attach a reporter group, such as a fluorophore and a quencher, to create a Förster Resonance Energy Transfer (FRET) substrate.

Analytical and Characterization Methodologies in Research on Fmoc L Lys Boc Ahx Oh and Its Conjugates

Chromatographic Purification Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and analysis of Fmoc-L-Lys(Boc-Ahx)-OH and its derivatives. Its high resolution and sensitivity make it indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities that may arise during synthesis.

Reversed-phase HPLC (RP-HPLC) is the most common modality employed for these purposes. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The hydrophobic nature of the Fmoc group provides strong retention on reversed-phase columns, facilitating excellent separation.

A typical gradient elution method for the purification of this compound would involve a gradual increase in the concentration of the organic solvent in the mobile phase. This allows for the elution of more polar impurities first, followed by the target compound, and finally, any more hydrophobic byproducts. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), to the mobile phase is standard practice. TFA helps to sharpen the peaks and improve the resolution by forming ion pairs with the charged groups on the analyte, thereby masking their polarity.

The purity of this compound is typically assessed by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram. Commercial suppliers of this reagent often guarantee a purity of ≥98% or higher, as determined by HPLC. nih.govsigmaaldrich.com

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Fmoc-Protected Amino Acids

| Parameter | Typical Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm, 265 nm, or 301 nm (for the Fmoc group) |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound and its conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide detailed information about the molecular framework.

¹H NMR: The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons of the Fmoc, lysine (B10760008), Boc, and aminohexanoyl moieties. The aromatic protons of the fluorenyl group typically appear in the downfield region (around 7.2-7.8 ppm). The protons of the lysine and aminohexanoic acid backbone will be found in the aliphatic region, and the nine equivalent protons of the tert-butyl group of the Boc protecting group will give a characteristic singlet at approximately 1.4 ppm. The presence and integration of these signals confirm the incorporation of all components of the molecule.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carbamate (B1207046) and carboxylic acid groups will be observed in the downfield region (around 155-175 ppm). The aromatic carbons of the Fmoc group and the aliphatic carbons of the lysine and aminohexanoyl chains will have characteristic chemical shifts that can be assigned to confirm the structure.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of this compound and confirming its elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass-to-charge ratio (m/z) can be compared with the calculated theoretical mass to confirm the identity of the compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 582.3174 |

| [M+Na]⁺ | 604.3000 |

| [M-H]⁻ | 580.2997 |

(Note: These are theoretical values for C₃₂H₄₃N₃O₇)

Quantitative Analysis Methods for Reaction Monitoring and Product Yield

The ability to quantitatively monitor the progress of reactions involving this compound is crucial for optimizing reaction conditions and determining the yield of the desired product.

HPLC for Reaction Monitoring: HPLC is a primary tool for monitoring the progress of coupling reactions in solid-phase peptide synthesis (SPPS). By taking small aliquots of the reaction mixture at different time points, the disappearance of the starting materials (e.g., the N-terminally deprotected peptide and this compound) and the appearance of the product can be tracked. This allows for the determination of the reaction endpoint and ensures that the coupling has gone to completion.

UV-Vis Spectroscopy for Fmoc Deprotection Monitoring: A key step in Fmoc-based SPPS is the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically achieved by treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The cleaved Fmoc group exists as a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.gov By collecting the deprotection solution and measuring its absorbance at a specific wavelength (typically around 301 nm), the amount of Fmoc group removed can be quantified using the Beer-Lambert law. This provides a real-time, quantitative measure of the loading level of the first amino acid onto the resin and the efficiency of each subsequent coupling and deprotection cycle.

Future Research Directions and Emerging Applications

Advancements in Automated Synthetic Platforms for Complex Peptides

The use of Fmoc-L-Lys(Boc-Ahx)-OH is poised to contribute significantly to the evolution of automated solid-phase peptide synthesis (SPPS), particularly for the creation of intricate and sterically demanding peptides. The 6-aminohexanoic acid (Ahx) linker provides a crucial spatial separation between the peptide backbone and the terminal Boc-protected amine. This separation can mitigate steric hindrance that often complicates coupling reactions involving bulky or complex moieties intended for side-chain modification.

In the synthesis of peptides with multiple lysine (B10760008) residues that require distinct modifications, the Ahx spacer can improve the accessibility of reagents to the ε-amino group after deprotection. This is especially advantageous in automated synthesizers where reaction times and reagent excesses are standardized. The improved reaction kinetics can lead to higher coupling efficiencies and, consequently, purer crude products, reducing the burden on downstream purification processes. Future automated platforms may incorporate specific protocols optimized for such linker-containing amino acids, enabling the streamlined production of peptides with precisely positioned functional groups for applications in drug delivery and diagnostics.

Table 1: Comparison of Lysine Derivatives in Automated SPPS

| Derivative | Key Feature | Advantage in Automated Synthesis | Potential Application |

|---|---|---|---|

| Fmoc-L-Lys(Boc)-OH | Standard ε-amino protection | High compatibility with standard protocols. | General peptide synthesis. |

| Fmoc-L-Lys(Dde)-OH | Orthogonal Dde protection | Selective side-chain deprotection on-resin. | Synthesis of branched or cyclic peptides. |

| This compound | Integrated spacer arm | Reduces steric hindrance, improves accessibility for subsequent modifications. | Synthesis of complex conjugates and sterically demanding peptides. |

Integration with Unnatural Amino Acid and Genetic Code Expansion Techniques

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful strategy for probing and engineering biological systems. While genetic code expansion enables the direct ribosomal incorporation of certain UAAs, a hybrid approach using chemically modified amino acids remains vital for accessing a broader range of chemical functionalities. This compound serves as an ideal platform for such semi-synthetic methods.

Following the synthesis of a peptide or protein segment via SPPS, the Boc group on the Ahx linker can be removed to unmask a primary amine. This amine, positioned at a distance from the protein backbone, becomes a highly accessible and specific handle for conjugation. It can be reacted with a vast array of molecules, including fluorophores, cross-linkers, or small-molecule drugs, effectively installing a UAA post-synthetically. The flexibility of the Ahx linker can help preserve the native conformation and function of the parent protein by minimizing interference from the conjugated cargo. Future research will likely focus on developing enzymatic and highly chemoselective ligation methods that target the terminal amine of the Lys(Ahx) side chain, further integrating this building block with cellular and in vitro protein expression systems.

Exploration in Biomaterial Science and Surface Functionalization

The interface between synthetic materials and biological systems is a critical area of research in biomaterial science. This compound is a promising building block for the functionalization of surfaces and the creation of bioactive scaffolds. The Ahx linker acts as a flexible tether, allowing peptides to be attached to a material surface while retaining the conformational freedom necessary for biological activity.

For instance, cell-adhesion peptides containing sequences like RGD (arginine-glycine-aspartic acid) can be synthesized with a C-terminal Lys(Ahx) residue. The unmasked amine on the linker can then be used to covalently attach the peptide to the surface of a medical implant or a tissue engineering scaffold. The length of the Ahx spacer helps to project the bioactive peptide sequence away from the material surface, enhancing its presentation to cellular receptors and promoting desired biological responses such as cell attachment and proliferation. Future applications could involve creating gradients of peptide functionalization on surfaces to guide cell differentiation or designing "smart" biomaterials where the conjugated peptide's activity can be modulated.

Table 2: Applications of Linker-Modified Lysine in Biomaterials

| Application Area | Function of Ahx Linker | Desired Outcome |

|---|---|---|

| Surface Functionalization | Tethers bioactive peptides to a material surface. | Enhanced cell adhesion, biocompatibility, and targeted biological response. |

| Hydrogel Scaffolds | Provides a flexible cross-linking point within a polymer network. | Control over mechanical properties and incorporation of bioactive signals. |

| Biosensors | Orients and presents biorecognition elements (e.g., antibodies, enzymes). | Improved sensor sensitivity and specificity. |

Development of Novel Lysine Derivatives with Tailored Reactivity

The structure of this compound serves as a template for the development of a new generation of lysine derivatives with finely tuned properties. By modifying the linker component, researchers can create building blocks with tailored reactivity, length, and hydrophilicity to suit specific applications.

For example, replacing the Ahx linker with longer or shorter alkane chains could precisely control the distance of a functional group from the peptide backbone. Introducing polyethylene (B3416737) glycol (PEG) units into the linker could enhance the solubility and pharmacokinetic properties of the resulting peptide conjugate. Furthermore, the terminal Boc-protected amine could be replaced with other functional groups, such as an azide (B81097) or alkyne for click chemistry, a protected aldehyde for hydrazone ligation, or a thiol for disulfide conjugation. This modular approach would generate a toolkit of specialized lysine derivatives, enabling chemists to employ a wider range of bioorthogonal conjugation strategies for assembling complex biomolecules, from antibody-drug conjugates to multi-component vaccines. The development of these novel derivatives will continue to push the boundaries of what is possible in peptide and protein engineering.

Q & A

Basic: What are the standard protocols for incorporating Fmoc-L-Lys(Boc-Ahx)-OH into solid-phase peptide synthesis (SPPS)?

Answer:

this compound is integrated into SPPS using the Fmoc/t-Bu strategy. Key steps include:

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min) .

- Coupling : Activate the amino acid with coupling agents like HBTU/HOBt or COMU (1:1:1 molar ratio to resin loading) in DMF for 30–60 min. Double coupling may be required for sterically hindered sequences .

- Boc-Ahx Stability : The Boc group on the Ahx (6-aminohexanoic acid) side chain remains inert under Fmoc deprotection conditions, enabling orthogonal protection .

- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) to isolate the target peptide .

Basic: How do I verify the purity and identity of this compound before use?

Answer:

Employ the following analytical methods:

- HPLC : Purity ≥99% (C18 column, 0.1% TFA/water:acetonitrile gradient, UV detection at 265 nm for Fmoc absorption) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]+ for C₃₂H₄₃N₃O₈: ~622.3 g/mol) .

- NMR : Validate structure using ¹H/¹³C NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, Boc tert-butyl group at δ 1.4 ppm) .

Advanced: How can steric hindrance from the Boc-Ahx side chain impact coupling efficiency, and how is this mitigated?

Answer:

The Boc-Ahx side chain introduces steric bulk, potentially reducing coupling yields in dense peptide sequences. Mitigation strategies include:

- Coupling Reagents : Use high-efficiency agents like PyAOP or OxymaPure/DIC, which enhance activation .

- Extended Reaction Times : Increase coupling duration to 2–4 hours .

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 20 W) to accelerate kinetics .

- Resin Swelling : Pre-swell resins (e.g., Rink amide MBHA) in DCM for 30 min to improve accessibility .

Advanced: What orthogonal protection strategies are compatible with this compound for branched peptide synthesis?

Answer:

The Boc group on Ahx allows orthogonal deprotection with TFA (e.g., in final cleavage), while the Fmoc group is base-labile. Compatible strategies include:

- Alloc Protection : Use Pd(0)-catalyzed deprotection for selective side-chain modifications .

- Photolabile Groups : Incorporate NVoc or NPPOC for light-triggered deprotection in spatially controlled syntheses .

- Dual Branched Architectures : Utilize the ε-amino group of lysine for conjugating payloads (e.g., fluorescent tags, lipids) post-SPPS .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Answer:

- Temperature : Store desiccated at –20°C long-term; short-term storage at 4°C is acceptable .

- Light Sensitivity : Protect from light to prevent Fmoc degradation (use amber vials) .

- Moisture Control : Use argon/vacuum sealing to prevent hydrolysis of the Boc group .

Advanced: How is this compound applied in synthesizing self-assembling peptide conjugates?

Answer:

The Ahx spacer enhances solubility and flexibility, enabling applications in:

- Hydrogel Formation : Incorporate into β-sheet motifs (e.g., Fmoc-FF derivatives) for tunable mechanical properties .

- Drug Delivery Systems : Conjugate hydrophobic drugs (e.g., doxorubicin) via Ahx-mediated ester linkages for pH-responsive release .

- Peptide-Polymer Hybrids : Use CuAAC "click" chemistry to attach PEG chains for improved biocompatibility .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood to minimize inhalation of fine powders .

- Spill Management : Collect spills with absorbent pads; dispose as hazardous organic waste .

Advanced: How can I troubleshoot low yields during this compound incorporation in automated SPPS?

Answer:

Common issues and solutions:

- Incomplete Activation : Ensure fresh coupling reagents (e.g., HBTU <6 months old) and anhydrous DMF .

- Resin Overloading : Reduce resin loading (0.2–0.4 mmol/g) to mitigate steric crowding .

- Aggregation : Add chaotropic agents (e.g., 2 M urea in DMF) to dissolve hydrophobic intermediates .

Basic: What solvents are compatible with this compound for peptide synthesis?

Answer:

- Primary Solvent : DMF (anhydrous, peptide-grade) for resin swelling and coupling .

- Alternative Solvents : NMP or DMSO for poorly soluble sequences .

- Precipitation : Use cold diethyl ether or MTBE to isolate crude peptides post-cleavage .

Advanced: How is this compound utilized in stapled peptide synthesis for protein-protein interaction studies?

Answer:

The Ahx spacer facilitates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.